4-(Propan-2-YL)cyclohexane-1-sulfonamide

Description

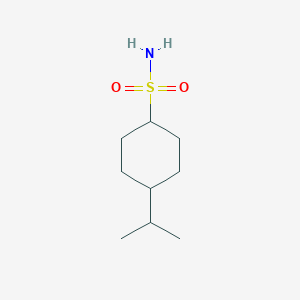

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

4-propan-2-ylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C9H19NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h7-9H,3-6H2,1-2H3,(H2,10,11,12) |

InChI Key |

GURYJZDCJNMGCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Propan 2 Yl Cyclohexane 1 Sulfonamide

Retrosynthetic Disconnections and Pathway Design for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic pathway.

Strategic Analysis of the Sulfonamide Functional Group Formation

The sulfonamide group (R-SO₂NR'R'') is a key structural motif in a wide array of pharmaceuticals. nih.gov Its synthesis is a cornerstone of medicinal chemistry. The most common and direct retrosynthetic disconnection for a sulfonamide bond is between the sulfur atom and the nitrogen atom. This leads to two key synthons: a sulfonyl electrophile and an amine nucleophile.

Primary Disconnection: The carbon-sulfur bond and the sulfur-nitrogen bond are the most logical points for disconnection.

C-S Bond Disconnection: This suggests a strategy where the cyclohexane (B81311) ring is functionalized with a sulfur-containing group that can be later converted to the sulfonamide.

S-N Bond Disconnection: This is the most common approach, leading to a sulfonyl chloride and an amine as the immediate precursors. wikipedia.org

This analysis points towards a convergent synthesis where the substituted cyclohexane moiety and the sulfonamide group are prepared separately and then coupled in a final step.

Considerations for the Cyclohexane Ring System Construction

The cyclohexane ring is a common scaffold in organic molecules. libretexts.org Its construction can be achieved through various methods, including cycloaddition reactions and the hydrogenation of aromatic precursors. organic-chemistry.orgvaia.com

From Aromatic Precursors: A straightforward approach involves the catalytic hydrogenation of a corresponding aromatic compound, such as cumene (B47948) (isopropylbenzene). This method offers a direct route to the 4-isopropylcyclohexane core, although controlling the stereochemistry can be a challenge.

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. libretexts.org While potentially more complex for this specific target, it offers a high degree of control over the stereochemistry of the resulting cyclohexane ring.

The choice of strategy for constructing the cyclohexane ring will depend on the availability of starting materials and the desired stereochemical outcome.

Integration of the Isopropyl Moiety through Advanced Coupling Reactions

The isopropyl group can be introduced at various stages of the synthesis. Modern cross-coupling reactions provide versatile methods for forming carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds between an organoboron compound and an organic halide. researchgate.net A strategy could involve coupling an isopropylboronic acid derivative with a halogenated cyclohexane precursor.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov While not directly applicable for installing an isopropyl group, it highlights the power of cross-coupling in complex molecule synthesis.

The timing of the isopropyl group's introduction is a key strategic decision. It can be present in the starting material (e.g., using a derivative of cumene) or added later in the synthetic sequence.

Exploration of Sulfonamide Bond Formation Approaches

The formation of the sulfonamide bond is the final key step in the synthesis of 4-(propan-2-yl)cyclohexane-1-sulfonamide. Several methods are available, each with its own advantages and limitations.

Classical Amidation of Sulfonyl Chlorides in Cyclohexane Contexts

The reaction of a sulfonyl chloride with an amine is the most traditional and widely used method for synthesizing sulfonamides. wikipedia.orgresearchgate.net This approach is generally high-yielding and applicable to a broad range of substrates. ekb.eg

Reaction Scheme:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

In the context of synthesizing this compound, the key intermediate would be 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride. This can be prepared from the corresponding sulfonic acid or through the sulfochlorination of 4-isopropylcyclohexane.

| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |

| 4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride | Ammonia | Base (e.g., pyridine, triethylamine) | This compound | High yield, readily available reagents. |

This classical method remains a robust and reliable choice for the synthesis of the target compound.

Oxidative Sulfonylation and Its Application to Complex Scaffolds

More recent developments in synthetic methodology have led to oxidative approaches for forming sulfonamide bonds. These methods often involve the direct C-H functionalization or the use of sulfonyl radical precursors. acs.orgthieme-connect.de

Dehydrogenative β-Sulfonylation: A transition-metal-free strategy has been described for the dehydrogenative β-sulfonylation of tertiary cyclic amines, installing an enaminyl sulfone functionality. ox.ac.uk While not directly forming a sulfonamide on a cyclohexane ring, this illustrates the principle of oxidative C-H functionalization.

Electrochemical Oxidative C-H Sulfonylation: An electrochemical method for the C(sp²)-H sulfonylation of aldehyde hydrazones has been developed, providing access to sulfonylated hydrazones. thieme-connect.de This highlights the potential of electrochemical methods in modern sulfonamide synthesis.

Transition Metal-Catalyzed C-N Cross-Coupling Strategies for Sulfonamides

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, including the crucial S-N bond in sulfonamides. These methods offer significant advantages over traditional approaches, which often require harsh conditions and stoichiometric reagents. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of C-N coupling technology. researchgate.net This reaction facilitates the coupling of aryl or vinyl halides/triflates with primary or secondary sulfonamides. researchgate.net While originally developed for N-arylation, modifications have expanded its scope. For the synthesis of N-alkyl sulfonamides, this methodology is highly effective. researchgate.net Another significant advancement is the use of copper catalysts, which provide a cost-effective and powerful system for the N-arylation of sulfonamides with (hetero)aryl halides. nih.gov Research has shown that combinations of copper salts with ligands like oxalamides or 4-hydroxypicolinamides can efficiently couple a wide array of primary and secondary sulfonamides with aryl bromides and chlorides. nih.gov

More recently, photosensitized nickel catalysis has emerged as a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu This dual catalysis approach utilizes visible light to access excited states of nickel complexes, enabling the reductive elimination step that forms the C-N bond under mild conditions. princeton.edu This technique has proven effective for a broad range of N-aryl and N-heteroaryl sulfonamide motifs. princeton.edu

| Catalytic System | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Palladium / Buchwald-Hartwig | Aryl/Vinyl Halides + Sulfonamides | Broad substrate scope, well-established, high efficiency. | researchgate.net |

| Copper / Oxalamide Ligands | (Hetero)Aryl Bromides/Chlorides + Sulfonamides | Cost-effective metal, effective for challenging chloride substrates. | nih.gov |

| Nickel / Photosensitizer | Aryl Halides + Sulfonamides | Mild reaction conditions (visible light), operates via an energy-transfer mechanism. | princeton.edu |

Direct C-H and N-H Functionalization for Sulfonamide Synthesis

Direct functionalization of unactivated C-H and N-H bonds represents a highly atom-economical and environmentally benign approach to molecular synthesis. nih.gov These methods bypass the need for pre-functionalized starting materials, streamlining synthetic sequences.

The direct sulfonamidation of C-H bonds has emerged as a powerful strategy. nih.gov Transition-metal catalyzed reactions, often employing rhodium or palladium, can direct the insertion of a sulfonylnitrene, generated from a sulfonyl azide (B81097), into a C-H bond. nih.gov This process forms the C-N bond of the sulfonamide in a single step with nitrogen gas as the only byproduct. nih.gov This approach could hypothetically be applied to directly functionalize the C1-H bond of 4-isopropylcyclohexane.

Furthermore, the sulfonamide moiety itself can act as a directing group to facilitate the functionalization of other C-H bonds within the molecule. acs.org This strategy is particularly valuable for late-stage diversification in drug discovery, allowing for the rapid synthesis of analogues by installing various functional groups at specific positions guided by the sulfonamide. acs.org While this is more applicable to modifying a molecule that already contains the sulfonamide, it highlights the synthetic utility of the functional group. acs.orgacs.org

N-H functionalization of primary sulfonamides is a common method to produce secondary and tertiary sulfonamides. acs.orgnih.gov Recent developments have focused on creating milder and more versatile protocols for these transformations. researchgate.net

| Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Direct C-H Sulfonamidation | Transition metal-catalyzed reaction of a C-H bond with a sulfonyl azide to form a C-N bond directly. | Direct synthesis of this compound from 4-isopropylcyclohexane. | nih.gov |

| Sulfonamide-Directed C-H Functionalization | The sulfonamide group directs a catalyst to functionalize a nearby C-H bond. | Late-stage modification of the cyclohexane ring after the sulfonamide is installed. | acs.org |

| N-H Functionalization | Alkylation, arylation, or acylation of the sulfonamide N-H bonds. | Synthesis of N-substituted derivatives from a primary sulfonamide precursor. | acs.orgnih.gov |

Stereoselective Synthesis of this compound

The structure of this compound contains two stereocenters at the C1 and C4 positions of the cyclohexane ring. This gives rise to stereoisomers, specifically cis and trans diastereomers, each of which exists as a pair of enantiomers. Achieving stereocontrol—the ability to selectively synthesize one of these isomers—is a significant challenge in modern organic synthesis. nih.gov

Asymmetric Catalysis in Cyclohexane Functionalization

Asymmetric catalysis is a powerful approach for establishing stereocenters with high enantioselectivity. In the context of substituted cyclohexanes, organocatalysis has emerged as a particularly effective strategy. nih.govrsc.org Chiral amine catalysts, such as those derived from quinine, can promote domino reactions involving Michael additions to construct highly functionalized cyclohexane rings from simple acyclic precursors. nih.govrsc.org These one-pot sequences can generate multiple contiguous stereocenters with excellent diastereoselectivity and enantiomeric excess (ee). nih.govrsc.org For instance, a Michael-Michael-1,2-addition sequence can yield cyclohexanes with five stereocenters in good yields and with ee's often exceeding 96%. nih.gov

Metal-based catalysts are also widely used. Chiral bis-sulfonamide ligands, when complexed with metals like titanium, can catalyze the asymmetric addition of organozinc reagents to aldehydes, which can be key intermediates in the synthesis of chiral cyclohexane derivatives. researchtrends.net

| Catalyst Type | Reaction | Key Features | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Chiral Amino-Squaramide (Organocatalyst) | Michael-Michael-1,2-addition | One-pot synthesis of highly substituted cyclohexanes. | >30:1 dr, 96–99% ee | nih.govrsc.org |

| Titanium-Bis-sulfonamide Complex | Diethylzinc addition to aldehydes | Creates chiral secondary alcohols as precursors to functionalized rings. | Up to 96% ee | researchtrends.net |

| DACH-based Sulfonamide (Organocatalyst) | Michael addition-hemiacetalization | Effective at very low catalyst loadings (0.2 mol%). | >99% ee | rsc.org |

Diastereoselective Control in Cyclohexane Ring Systems

Controlling the relative stereochemistry between the C1 sulfonamide group and the C4 isopropyl group is crucial for synthesizing a specific diastereomer of this compound. In cyclohexane systems, the bulky isopropyl group at C4 will preferentially occupy an equatorial position in the stable chair conformation. Any subsequent reaction at C1 will be influenced by this steric bias.

Reagents will typically approach the cyclohexane ring from the less hindered face, leading to a specific diastereomer. For instance, the addition of the sulfonamide group (or its precursor) to a C1 radical or cation would likely occur from the axial position to yield the thermodynamically more stable trans product, where both bulky substituents are in equatorial positions. The stereocontrolled formation of complex molecules with several adjacent stereogenic centers is a significant challenge, as the number of possible stereoisomers increases exponentially with the number of stereocenters. nih.gov Careful selection of reagents and reaction conditions is necessary to achieve high diastereoselectivity. researchtrends.net

Enantioselective Approaches to Chiral this compound

To synthesize a single enantiomer of either the cis or trans diastereomer, an enantioselective strategy is required. This involves introducing chirality in a controlled manner.

One approach is the use of asymmetric catalysis, as discussed previously, where a chiral catalyst creates the desired stereochemistry from a prochiral or racemic starting material. nih.govrsc.orgresearchtrends.net For example, an enantioselective C-H functionalization reaction directed by a chiral ligand could, in principle, install the sulfonamide group with high enantiopurity. acs.org

Another strategy is kinetic resolution, where one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. researchgate.net This method can provide access to both enantiomers of the product or precursor. researchgate.net The development of highly enantioselective and widely applicable synthetic methods for chiral molecules remains a challenging but important goal in chemistry. nii.ac.jp

Chiral Pool and Auxiliary-Mediated Synthesis Strategies

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. numberanalytics.com For cyclohexane derivatives, readily available natural products like (+)-limonene, (-)-menthol, or shikimic acid are excellent starting points. A synthetic sequence beginning with one of these molecules would already have defined stereocenters, which can be used to control the stereochemistry of subsequent transformations, ultimately leading to an enantiopure target molecule. numberanalytics.com

Alternatively, auxiliary-mediated synthesis involves temporarily attaching a chiral molecule (an auxiliary) to the substrate. google.comua.es This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. For example, a chiral N-tert-butanesulfinyl group can be used to direct the diastereoselective addition of nucleophiles to imines, a strategy that could be adapted to control the stereochemistry at C1 of a suitable cyclohexane intermediate. ua.esmdpi.com

Advanced Reaction Technologies in the Synthesis of this compound

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, represents a paradigm shift from conventional batch processing. researchgate.netthieme-connect.de This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. scielo.br The implementation of flow chemistry for sulfonamide synthesis has been shown to improve safety, reaction speed, and product quality. mdpi.com

For the scalable synthesis of this compound, a flow process could involve pumping a solution of 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride and a suitable amine source through a heated reactor coil. The small internal volume of the reactor enhances heat and mass transfer, allowing for rapid reactions and minimizing the formation of byproducts. purdue.edu This approach avoids the accumulation of large quantities of reactive intermediates, a significant safety benefit over batch production. thieme-connect.de Furthermore, flow systems can be readily scaled up by either increasing the reactor size or by operating multiple reactors in parallel, a strategy known as "numbering-up". scielo.br This modularity provides flexibility in production scale, from laboratory research to industrial manufacturing. nih.gov The integration of in-line purification and analysis tools can lead to fully automated, end-to-end synthesis, significantly reducing manual handling and production time. nih.govacs.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, limited by surface-area-to-volume ratio | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often inefficient, relies on mechanical stirring | Highly efficient due to small channel dimensions |

| Safety | Higher risk due to large volumes of reagents and intermediates | Inherently safer with small reaction volumes at any given time thieme-connect.de |

| Scalability | Challenging, often requires re-optimization | Straightforward via numbering-up or longer run times scielo.br |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time nih.gov |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

Photoredox and Electrochemical Methods in Sulfonamide Chemistry

Recent years have seen a surge in the use of photoredox and electrochemical catalysis in organic synthesis, offering green and efficient alternatives to traditional methods. nih.gov These techniques utilize light or electricity, respectively, to generate highly reactive radical intermediates under mild conditions, enabling novel bond formations that are often difficult to achieve with conventional chemistry. nih.govnoelresearchgroup.com

In the context of sulfonamide synthesis, electrochemical methods can facilitate the oxidative coupling of thiols and amines, two readily available chemical feedstocks. acs.org This process, driven entirely by electricity, avoids the need for chemical oxidants and generates hydrogen as the only byproduct. acs.org For the synthesis of this compound, this could involve the electrochemical oxidation of 4-(propan-2-yl)cyclohexane-1-thiol (B15255873) and an amine. The reaction can be performed in a continuous flow microreactor, which enhances mass transfer to the electrodes and allows for rapid, efficient conversion with minimal supporting electrolyte. noelresearchgroup.com

Similarly, photoredox catalysis enables the formation of sulfonamides from a variety of precursors. acs.org One strategy involves the generation of a sulfonyl radical from a suitable sulfur dioxide source, which can then be coupled with an amine. acs.orgdomainex.co.uk Synergistic photoredox and copper catalysis, for example, can synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature under an air atmosphere. acs.org While often demonstrated with aryl precursors, the underlying principles involving radical intermediates could be adapted for alkyl sulfonamides like this compound, potentially starting from a corresponding alkyl halide or carboxylic acid. domainex.co.ukrsc.org

| Method | Energy Source | Typical Precursors | Key Advantages |

|---|---|---|---|

| Electrosynthesis | Electricity | Thiols, Amines, Sulfonyl hydrazides nih.govacs.org | Reagent-free oxidation/reduction, mild conditions, high selectivity researchgate.netresearchgate.net |

| Photoredox Catalysis | Visible Light | Aryl/Alkyl Halides, Carboxylic Acids, Amines, SO₂ source acs.orgdomainex.co.uk | Uses light as a traceless reagent, operates at room temperature, high functional group tolerance |

Mechanochemical and Microwave-Assisted Synthesis

Mechanochemistry and microwave irradiation are two advanced techniques that use physical energy sources to drive chemical reactions, often leading to dramatically reduced reaction times, increased yields, and more environmentally friendly processes. rsc.orgnih.gov

Microwave-assisted synthesis has proven highly effective for the preparation of sulfonamides. nih.govresearchgate.net By using microwave irradiation, the direct coupling of sulfonic acids or their salts with amines can be achieved rapidly and in high yields, circumventing the need to first prepare reactive sulfonyl chlorides. nih.govorganic-chemistry.org The process typically involves an activating agent and can be completed in minutes, compared to the hours often required for conventional heating. organic-chemistry.org This methodology shows broad substrate scope and good functional group tolerance, making it a viable strategy for the efficient synthesis of this compound. researchgate.netorganic-chemistry.org

Mechanochemical synthesis, which involves inducing reactions by grinding or milling solid reagents, offers a solvent-free or low-solvent alternative. rsc.org A three-component, palladium-catalyzed aminosulfonylation has been developed using mechanical energy to react aryl halides, a sulfur dioxide source (K₂S₂O₅), and an amine. rsc.org This method provides a direct route to a wide range of sulfonamides and has been successfully scaled up to gram quantities. Adapting this strategy for an alkyl substrate like 4-(propan-2-yl)cyclohexane-1-halide could provide a sustainable and efficient synthetic route.

| Technique | Principle | Typical Reaction Time | Key Benefits |

|---|---|---|---|

| Microwave-Assisted | Direct heating of polar molecules via dielectric loss | 5-30 minutes researchgate.netorganic-chemistry.org | Rapid reaction rates, higher yields, improved purity, operational simplicity. organic-chemistry.org |

| Mechanochemical | Input of mechanical energy (grinding/milling) | Variable, typically 1-4 hours | Solvent-free or reduced solvent, access to different reactivity, scalability. rsc.org |

| Conventional Heating | Conduction/convection from an external heat source | Several hours to days | Well-established, simple equipment. |

Automated Synthesis Platforms and High-Throughput Experimentation

The discovery and optimization of synthetic routes can be significantly accelerated through the use of automated synthesis platforms and high-throughput experimentation (HTE). purdue.edu These systems employ robotics to perform a large number of experiments in parallel, allowing for the rapid screening of reaction conditions such as catalysts, ligands, solvents, bases, and temperatures. thieme-connect.com

For a target molecule like this compound, an automated platform could be used to optimize the coupling of 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride with various amines. A robotic system would dispense precise amounts of reagents into a multi-well plate (e.g., a 96-well or 1536-well plate), which is then subjected to controlled reaction conditions. purdue.edu The outcome of each reaction can be rapidly analyzed using techniques like desorption electrospray ionization mass spectrometry (DESI-MS), providing a "heat map" of the most successful conditions in a fraction of the time required for traditional, one-at-a-time experiments. purdue.edu

Fully automated flow-through systems have also been developed specifically for the synthesis of sulfonamide libraries. nih.govacs.org In such a setup, primary sulfonamides can be automatically functionalized using a "catch and release" protocol on solid-phase resins. nih.gov The entire process, including reaction, purification, and column regeneration, is computer-controlled, enabling the unattended synthesis of dozens of unique compounds. This approach not only accelerates the discovery of new sulfonamide derivatives but also provides a powerful tool for optimizing the synthesis of a specific target by systematically exploring the reaction space. acs.orgthieme-connect.com

Computational Chemistry Investigations of 4 Propan 2 Yl Cyclohexane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic distribution and energetic properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique perspective on the molecule's characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.govmdpi.comresearchgate.net For 4-(Propan-2-YL)cyclohexane-1-sulfonamide, DFT studies are instrumental in determining the preferred three-dimensional arrangements of the atoms, known as conformations, and in calculating precise molecular geometries.

The cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize steric and angle strain. pressbooks.pub The substituents, the propan-2-yl group and the sulfonamide group, can occupy either axial or equatorial positions on this ring. This gives rise to different stereoisomers, namely cis and trans, each with distinct conformational possibilities. In the trans isomer, the substituents are on opposite sides of the ring, allowing for a conformation where both bulky groups are in the more stable equatorial positions. libretexts.org In the cis isomer, where the substituents are on the same side, one group is forced into a less stable axial position, leading to greater steric hindrance. libretexts.org

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), can be used to optimize the geometry of these different conformers and determine their relative energies. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Below is a table of hypothetical, yet plausible, geometric parameters for the most stable conformers of cis and trans-4-(Propan-2-YL)cyclohexane-1-sulfonamide, as would be predicted by DFT studies.

| Parameter | trans (di-equatorial) | cis (equatorial-axial) |

| S-N Bond Length (Å) | 1.65 | 1.66 |

| C-S Bond Length (Å) | 1.80 | 1.81 |

| C-N-S Bond Angle (°) | 118.5 | 118.2 |

| O-S-O Bond Angle (°) | 120.1 | 119.9 |

| Relative Energy (kcal/mol) | 0.00 | +2.1 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Specific experimental or higher-level computational data for this exact compound may vary.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. semnan.ac.ir While computationally more demanding than DFT, they can provide very accurate results, particularly for reaction energies and barrier heights.

For this compound, ab initio calculations could be employed to investigate various reaction mechanisms. For instance, the synthesis of this compound, likely involving the reaction of a sulfonyl chloride with an amine, could be modeled to understand the transition states and intermediates involved. nih.gov Similarly, its potential metabolic pathways or degradation processes could be elucidated by calculating the energetics of various possible reactions. These calculations are crucial for predicting the reactivity and stability of the compound under different chemical environments. semnan.ac.irnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

The conformational landscape of a molecule refers to the collection of all its possible conformations and their relative energies. For this compound, the primary conformational flexibility arises from the cyclohexane ring, which can interconvert between two chair conformations, as well as passing through higher-energy boat and twist-boat conformations. nih.govyoutube.com

The presence of the bulky propan-2-yl and sulfonamide substituents significantly influences this landscape. sapub.orgsapub.org The most stable conformation will be the one that minimizes unfavorable steric interactions. As mentioned, for the trans isomer, the di-equatorial conformation is strongly preferred. For the cis isomer, an equilibrium will exist between the two chair conformations, with the conformer having the larger propan-2-yl group in the equatorial position being favored. libretexts.org

Molecular mechanics force fields can be used to rapidly calculate the energies of a large number of conformations, providing a comprehensive map of the conformational landscape. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules.

Here is a hypothetical table of the relative energies of different conformers of this compound.

| Conformer | Relative Energy (kcal/mol) |

| trans chair (e,e) | 0.00 |

| trans chair (a,a) | +5.5 |

| cis chair (e,a) | +2.1 |

| cis chair (a,e) | +2.5 |

| trans twist-boat | +6.0 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted cyclohexanes. Actual energy values would require specific calculations.

The solvent in which a molecule is dissolved can have a profound impact on its properties and behavior. researchgate.net Computational methods can be used to investigate these solvent effects. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve simulating the individual solvent molecules surrounding the solute.

For this compound, the polarity of the solvent would influence the conformational equilibrium. Polar solvents may stabilize conformers with larger dipole moments. Furthermore, the sulfonamide group is capable of forming hydrogen bonds, both as a hydrogen bond donor (from the N-H) and acceptor (from the oxygens). rsc.org Molecular dynamics simulations with explicit solvent molecules can reveal the specific hydrogen bonding patterns and other intermolecular interactions that occur between the solute and the solvent. Understanding these interactions is crucial for predicting the solubility and transport properties of the compound.

Computational Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure of a compound. researchgate.netnih.gov

For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The predicted chemical shifts in ¹H and ¹³C NMR spectra are obtained by calculating the magnetic shielding tensors of the nuclei. The vibrational frequencies in the IR spectrum are calculated from the second derivatives of the energy with respect to the atomic positions.

These predicted spectra can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between different isomers and conformers, as their spectroscopic signatures will differ.

Below is a hypothetical table comparing predicted and typical experimental spectroscopic data for trans-4-(Propan-2-YL)cyclohexane-1-sulfonamide.

| Spectroscopic Data | Predicted Value | Typical Experimental Value |

| ¹H NMR Chemical Shift (ppm) - CH-SO₂ | 2.85 | 2.8 - 3.0 |

| ¹H NMR Chemical Shift (ppm) - NH | 4.70 | 4.5 - 5.0 |

| ¹³C NMR Chemical Shift (ppm) - C-SO₂ | 55.2 | 54.0 - 56.0 |

| IR Frequency (cm⁻¹) - N-H stretch | 3350 | 3340 - 3360 |

| IR Frequency (cm⁻¹) - SO₂ asymm. stretch | 1330 | 1325 - 1335 |

| IR Frequency (cm⁻¹) - SO₂ symm. stretch | 1150 | 1145 - 1155 |

Note: The data in this table is illustrative and based on computational methods and known spectroscopic data for similar functional groups. Actual experimental data would be required for definitive confirmation.

Simulated NMR Chemical Shifts for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, for flexible molecules with multiple stereoisomers, such as this compound, the unambiguous assignment of relative stereochemistry based solely on experimental data can be challenging. nih.govescholarship.org The compound exists as two primary diastereomers: cis and trans, which differ in the spatial orientation of the isopropyl and sulfonamide substituents on the cyclohexane ring. Computational NMR spectroscopy, utilizing methods like Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAO), has become a powerful tool to address this challenge. researchgate.netnih.govescholarship.org

The underlying principle is that the precise NMR chemical shift of a nucleus is highly sensitive to its local electronic environment, which is dictated by the molecule's three-dimensional structure. mdpi.com Diastereomers, despite having the same atomic connectivity, exhibit different spatial arrangements, leading to distinct chemical shifts for corresponding nuclei. researchgate.netnih.gov By calculating the theoretical NMR chemical shifts for all possible low-energy conformations of both the cis and trans isomers, a predicted spectrum for each diastereomer can be generated. escholarship.org Comparison of these simulated spectra with experimental data allows for a confident assignment of the correct stereoisomer.

For this compound, the key differences are expected for the carbons and protons of the cyclohexane ring, particularly C1 (attached to the sulfonamide) and C4 (attached to the isopropyl group), as well as the methine proton (CH) at these positions. The orientation of the substituents (axial vs. equatorial) in the dominant chair conformation of each isomer significantly influences the shielding of these nuclei. sapub.orgsapub.org For instance, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart due to anisotropic shielding effects. Computational models can accurately predict these subtle but significant differences. researchgate.netchemaxon.com

Below is a table of hypothetical, yet representative, simulated ¹H and ¹³C NMR chemical shifts calculated for the cis and trans isomers of this compound, illustrating the expected differentiation.

| Atom | Simulated ¹H Chemical Shift (ppm) | Simulated ¹³C Chemical Shift (ppm) | ||

|---|---|---|---|---|

| cis-Isomer | trans-Isomer | cis-Isomer | trans-Isomer | |

| C1-H | 2.95 | 3.45 | - | - |

| C1 | - | - | 55.8 | 59.2 |

| C4-H | 1.60 | 1.35 | - | - |

| C4 | - | - | 48.1 | 50.5 |

| Isopropyl CH | 1.85 | 1.70 | - | - |

| Isopropyl CH | - | - | 32.5 | 33.9 |

| NH₂ | 4.75 | 4.80 | - | - |

Vibrational Frequency Analysis (IR/Raman) for Functional Group Modes

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Computational vibrational analysis serves as a powerful predictive tool to simulate these spectra, aiding in the assignment of experimental bands to specific molecular motions. researchgate.netyoutube.com For this compound, theoretical calculations can predict the vibrational frequencies associated with the key functional groups: the sulfonamide (SO₂NH₂) and the substituted cyclohexane ring. nih.govresearchgate.net

DFT calculations are commonly employed to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, scissoring, and rocking of chemical bonds. ifo.lviv.ua The analysis for this compound would reveal characteristic frequencies for the sulfonamide group. These include strong, distinct bands for the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively. researchgate.netrsc.org The N-H stretching vibrations of the primary sulfonamide would appear in the 3200-3400 cm⁻¹ region. ripublication.com

The alkyl framework also presents a rich vibrational signature. The various C-H stretching modes of the cyclohexane and isopropyl groups are expected in the 2850-3000 cm⁻¹ range. ustc.edu.cn Additionally, C-C stretching, CH₂ bending, and other skeletal vibrations of the cyclohexane ring produce a complex but characteristic pattern in the fingerprint region (below 1500 cm⁻¹). ifo.lviv.uaustc.edu.cn These computationally predicted frequencies, often scaled by an empirical factor to better match experimental values, provide a detailed vibrational blueprint of the molecule. researchgate.net This allows for a deeper understanding of the molecule's structural and bonding characteristics.

The following table presents hypothetical calculated vibrational frequencies for the prominent functional group modes of this compound.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| ν(N-H) asym | Asymmetric N-H Stretch | 3385 | Medium |

| ν(N-H) sym | Symmetric N-H Stretch | 3270 | Medium |

| ν(C-H) | Alkyl C-H Stretch | 2960 - 2875 | Strong |

| δ(CH₂) | CH₂ Scissoring | 1455 | Medium |

| ν(S=O) asym | Asymmetric SO₂ Stretch | 1350 | Very Strong |

| ν(S=O) sym | Symmetric SO₂ Stretch | 1165 | Very Strong |

| ν(S-N) | S-N Stretch | 910 | Strong |

| γ(C-C) | Cyclohexane Ring Deformation | 850 | Medium-Weak |

In Silico Design and Virtual Screening of Analogues of this compound

The process of discovering new therapeutic agents can be significantly accelerated using computational techniques such as in silico design and virtual screening. nih.govnih.gov For a lead compound like this compound, these methods allow for the rational design and evaluation of novel analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties. nih.govnih.gov The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs, making its derivatives attractive for therapeutic design. mdpi.comnih.govresearchgate.net

In silico design involves the targeted modification of the lead structure to probe structure-activity relationships (SAR). drugdesign.orgnih.gov For this compound, analogues can be computationally generated by systematically altering its three main components:

The Cyclohexane Scaffold: The ring size could be varied (e.g., cyclopentyl, cycloheptyl), or substituents could be added to explore steric and electronic effects on receptor binding. drugdesign.org

The Isopropyl Group: This hydrophobic group can be replaced with other alkyl or aryl groups of varying sizes and polarities to optimize interactions within a target's binding pocket.

The Sulfonamide Moiety: While the core SO₂NH₂ is often crucial for activity, modifications such as N-alkylation or incorporation into heterocyclic systems can be explored to fine-tune properties. researchgate.net

Once a virtual library of analogues is designed, virtual screening is employed to rapidly assess their potential. researchgate.netresearchgate.net A common approach is structure-based virtual screening, which uses molecular docking to predict how well each analogue binds to the active site of a specific biological target, such as an enzyme or receptor. nih.govmdpi.com The docking process calculates a binding score, which estimates the binding affinity, allowing for the ranking of all compounds in the virtual library. nih.gov The top-scoring candidates can then be prioritized for chemical synthesis and experimental testing, focusing resources on the most promising molecules. nih.gov This computational pre-screening significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov

The table below outlines potential modifications to the parent structure for the generation of a virtual library of analogues.

| Structural Component | Parent Group | Example Modifications for Analogue Library | Rationale |

|---|---|---|---|

| R¹ (at C4) | Isopropyl | -H, -Methyl, -Cyclopentyl, -Phenyl, -tert-Butyl | Probe hydrophobic pocket size and shape. |

| Cycloalkane Ring | Cyclohexane | Cyclopentane, Piperidine, Tetrahydropyran | Alter scaffold geometry and introduce H-bond donors/acceptors. |

| R² (at N) | -H, -H | -CH₃, -CH₂CH₃, -(CH₂)₂OH, -Acyl | Modify polarity, solubility, and H-bonding capacity. |

| Aromatic Core | (none) | Replace cyclohexane with a phenyl ring (bioisostere) | Introduce aromatic interactions (π-π stacking). |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Propan 2 Yl Cyclohexane 1 Sulfonamide

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemical arrangement of the 4-(Propan-2-YL)cyclohexane-1-sulfonamide molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

The ¹H NMR spectrum is expected to show complex multiplets for the cyclohexane (B81311) ring protons due to spin-spin coupling. The isopropyl group should exhibit a characteristic doublet for the methyl protons and a septet for the methine proton. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide distinct signals for each carbon atom in the molecule. The relative stereochemistry of the substituents on the cyclohexane ring (cis or trans) can be determined by analyzing the chemical shifts and coupling constants, as well as through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH (isopropyl) | 1.5 - 1.8 | 30 - 35 |

| CH₃ (isopropyl) | 0.8 - 1.0 | 20 - 25 |

| CH (cyclohexane, C1) | 2.8 - 3.2 | 55 - 60 |

| CH₂ (cyclohexane) | 1.0 - 2.2 | 25 - 40 |

| CH (cyclohexane, C4) | 1.3 - 1.6 | 40 - 45 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. The sulfonamide group is known to undergo characteristic fragmentation pathways. nih.govresearchgate.net A common fragmentation involves the cleavage of the C-S bond or the S-N bond. The loss of SO₂ (64 Da) is a frequent fragmentation pathway for sulfonamides. nih.gov The cyclohexane ring can also undergo fragmentation, often through ring-opening followed by the loss of small neutral molecules. cas.cn

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-SO₂]⁺ | Loss of sulfur dioxide |

| [M-C₃H₇]⁺ | Loss of isopropyl group |

| [C₆H₁₀SO₂NH₂]⁺ | Isopropyl group cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Presence and Environment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group, typically in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the cyclohexane and isopropyl groups will be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. The S=O stretching vibrations are also observable in the Raman spectrum. The C-C and C-H vibrations of the aliphatic parts of the molecule will give rise to distinct Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3200 - 3400 | 3200 - 3400 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| S=O | 1300 - 1350 | 1300 - 1350 | Asymmetric Stretching |

| S=O | 1120 - 1160 | 1120 - 1160 | Symmetric Stretching |

| C-N | 1100 - 1300 | 1100 - 1300 | Stretching |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate bond lengths, bond angles, and torsion angles.

Crucially, X-ray diffraction can unambiguously establish the absolute configuration of chiral centers if the molecule crystallizes in a non-centrosymmetric space group and suitable anomalous scattering is present. This would definitively resolve the stereochemistry of the cyclohexane ring substituents. The crystal packing, including intermolecular interactions such as hydrogen bonding involving the sulfonamide group, can also be elucidated.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used to determine the chemical purity of the compound. A UV detector would be appropriate for detection. For the separation of enantiomers and diastereomers, chiral HPLC columns are necessary. The determination of enantiomeric excess is critical for compounds with potential biological activity.

Gas chromatography (GC), possibly after derivatization to increase volatility, can also be employed for purity analysis. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Table 5: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | UV-Vis | Purity Assessment |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV-Vis | Enantiomeric Excess |

Reaction Chemistry and Synthetic Transformations of 4 Propan 2 Yl Cyclohexane 1 Sulfonamide

Reactivity Profile of the Sulfonamide Moiety in Complex Systems

The sulfonamide group is a cornerstone in medicinal chemistry, known for its stability and ability to engage in hydrogen bonding. domainex.co.uk Its reactivity is primarily centered on the nitrogen atom, which possesses a moderately acidic proton and can act as a nucleophile once deprotonated.

Key reactions involving the sulfonamide moiety include:

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated to generate secondary or tertiary sulfonamides. N-alkylation can be achieved using various alkylating agents like alcohols or alkyl halides under basic conditions. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for N-arylation, allowing the introduction of diverse aryl and heteroaryl groups. princeton.edu These modifications can significantly alter the compound's physicochemical properties.

Reaction with Electrophiles: The deprotonated sulfonamide anion is a soft nucleophile that can react with a range of electrophiles. This reactivity is crucial for constructing more complex molecules and for creating libraries of analogs.

Conversion to Sulfonyl Chlorides: While less common as a transformation from a pre-formed sulfonamide, the underlying sulfonyl chloride is the key precursor for sulfonamide synthesis. This is typically achieved by reacting a suitable starting material with chlorosulfonic acid. thieme-connect.com

The reactivity of the sulfonamide in 4-(propan-2-yl)cyclohexane-1-sulfonamide is influenced by the bulky 4-isopropylcyclohexyl group. This group can sterically hinder the approach of reactants to the sulfonyl center, potentially affecting reaction rates and yields compared to less encumbered sulfonamides.

Table 1: Representative Reactions of the Sulfonamide Moiety

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Secondary/Tertiary Sulfonamide |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Sulfonamide |

Functional Group Interconversions on the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound is a saturated aliphatic system, which generally exhibits lower reactivity compared to the sulfonamide moiety. However, various C-H functionalization strategies can be employed to introduce new functional groups.

Radical Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), the C-H bonds on the cyclohexane ring can be halogenated. The position of halogenation can be influenced by the relative stability of the resulting carbon radical, with tertiary C-H bonds being more reactive than secondary ones.

Oxidation: Strong oxidizing agents can oxidize the cyclohexane ring. For instance, controlled oxidation can potentially introduce hydroxyl or carbonyl groups, creating new handles for further derivatization.

Directed C-H Functionalization: The sulfonamide group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net This allows for site-selective functionalization at positions ortho to the point of attachment on an aromatic ring, a principle that can be adapted for C-H activation on aliphatic systems under specific catalytic conditions.

These transformations allow for the conversion of simple C-H bonds into valuable functional groups like halides, alcohols, or amines, significantly expanding the synthetic utility of the scaffold. vanderbilt.edumit.edu

Modifications and Derivatizations of the Isopropyl Group

The isopropyl group is a common substituent in pharmacologically active molecules, valued for its lipophilic character and specific steric profile. beilstein-journals.org While generally unreactive, its modification can be a key strategy in lead optimization.

Oxidation: The tertiary C-H bond at the point of attachment to the cyclohexane ring is a potential site for selective oxidation under controlled conditions to introduce a hydroxyl group.

Bioisosteric Replacement: In medicinal chemistry, the isopropyl group is often replaced with other groups to fine-tune properties. Common bioisosteres include the cyclopropyl (B3062369) group, which can improve metabolic stability, or a trifluoromethyl group, which has a similar volume but drastically different electronic properties. beilstein-journals.org Fluorination of the isopropyl group itself is another strategy to modulate lipophilicity. beilstein-journals.org

Table 2: Comparison of Isopropyl Group and Potential Bioisosteres

| Group | Hansch π-value (Lipophilicity) | Key Properties |

|---|---|---|

| Isopropyl | 1.53 | Lipophilic, sterically bulky |

| Cyclopropyl | 1.14 | Reduced lipophilicity, increased rigidity |

Chemoselective and Regioselective Transformations of the Compound

Given the different reactive sites within this compound, achieving selectivity is crucial for its synthetic manipulation.

Chemoselectivity: The most reactive site for nucleophilic or electrophilic attack under non-radical conditions is the sulfonamide nitrogen. Therefore, reactions such as N-alkylation or N-acylation can be performed with high chemoselectivity, leaving the aliphatic C-H bonds of the cyclohexane and isopropyl groups untouched.

Regioselectivity: For C-H functionalization on the cyclohexane ring, regioselectivity can be challenging. In radical reactions, substitution is likely to favor the tertiary C-H bond at position 4 or the C-H bond at position 1, alpha to the electron-withdrawing sulfonamide group. For catalytic reactions, the use of a directing group strategy would be essential to control the position of functionalization. researchgate.net

By carefully choosing reagents and reaction conditions, it is possible to selectively modify one part of the molecule while preserving the others, enabling a stepwise and controlled approach to the synthesis of complex analogues.

Development of Library Synthesis and Analogues based on the this compound Scaffold

The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening. The "libraries from libraries" approach can be employed, where a core scaffold is modified in multiple positions to create diverse sets of compounds. nih.gov

A common strategy for sulfonamide library synthesis involves two main approaches:

Amine Diversification: A single sulfonyl chloride, in this case, 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride, can be reacted with a large collection of diverse primary and secondary amines. This is one of the most straightforward methods for generating a large library of secondary and tertiary sulfonamides. sci-hub.se

Sulfonyl Chloride Diversification: Conversely, 4-(propan-2-yl)cyclohexan-1-amine can be used as the core amine building block and reacted with a library of different sulfonyl chlorides.

These syntheses can be performed using solution-phase or solid-phase techniques. nih.gov Flow chemistry has also emerged as an efficient and eco-friendly method for the rapid synthesis of sulfonamide libraries. acs.org The goal is to systematically vary the substituents at different positions of the scaffold to explore the structure-activity relationship (SAR) for a given biological target.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride |

| 4-(propan-2-yl)cyclohexan-1-amine |

| N-bromosuccinimide |

| Trifluoromethyl |

Future Perspectives and Emerging Research Directions for 4 Propan 2 Yl Cyclohexane 1 Sulfonamide

Innovation in Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly central to modern synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of sulfonamides, this has spurred a move away from traditional methods that often rely on harsh reagents and organic solvents.

Recent advancements have demonstrated the feasibility of synthesizing sulfonamides in aqueous media, a facile and environmentally benign approach. researchgate.net This methodology can use equimolar amounts of starting materials and avoids the need for organic bases, with product isolation often requiring only simple filtration. researchgate.net Another green strategy involves the use of stable and solid sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which are safer to handle than gaseous sulfur dioxide or traditional sulfonyl chlorides. thieme-connect.com Photocatalytic methods, which use light to drive chemical reactions, represent a novel, transition-metal-free strategy for creating the crucial C–S bond in sulfonamides, often under mild, room-temperature conditions. rsc.org

Applying these innovations to 4-(propan-2-yl)cyclohexane-1-sulfonamide could involve reacting 4-(propan-2-yl)cyclohexan-1-amine with a sulfonylating agent in water or using a photocatalytic approach to couple the cyclohexane (B81311) moiety with a sulfur dioxide source and an amine. Such methods would significantly reduce the environmental footprint compared to classical routes.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Sulfonamides

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvent | Often chlorinated organic solvents (e.g., Dichloromethane) | Water, or solvent-free conditions |

| Reagents | Use of hazardous sulfonyl chlorides, chlorosulfonic acid | Stable SO₂ surrogates (e.g., DABSO), in-situ generated intermediates |

| Catalyst | Stoichiometric bases (e.g., pyridine, triethylamine) | Catalytic amounts of transition metals or metal-free photocatalysts |

| Energy | Often requires heating | Room temperature reactions, powered by visible light |

| Byproducts | Acidic and organic waste, requiring neutralization and disposal | Minimal byproducts, often just water |

| Safety | Involves toxic and corrosive reagents | Utilizes safer, more stable starting materials |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of these computational tools could dramatically accelerate the development of a robust and efficient synthesis for this compound, making the process more predictable and resource-efficient. nih.gov

Table 2: Impact of AI/ML on Synthesis Optimization

| Parameter | Traditional Optimization | AI/ML-Driven Optimization |

|---|---|---|

| Time | Weeks to months of lab experiments | Hours to days of computation, followed by targeted validation |

| Material Cost | High, due to numerous trial-and-error experiments | Low, as in-silico screening minimizes required lab experiments |

| Predictive Accuracy | Relies on chemist's intuition and literature precedence | High, based on statistical learning from vast reaction datasets |

| Novelty | Limited to known reaction types | Can identify novel, non-intuitive reaction pathways |

Novel Catalytic Systems for Challenging Transformations on the this compound Core

Catalysis is at the heart of efficient chemical synthesis, and the development of novel catalytic systems is a primary driver of innovation. For the synthesis of this compound, new catalysts could offer more direct and selective ways to construct the molecule.

Recent breakthroughs include the use of earth-abundant transition metals like copper and iron for C-H amidation, allowing for the formation of sulfonamides from activated arenes in a one-pot synthesis. thieme.de Palladium-catalyzed cross-coupling reactions have also been developed to form the key aryl-sulfonamide bond from readily available starting materials like arylboronic acids. sci-hub.se Furthermore, photocatalysis, as mentioned earlier, enables the generation of aryl radicals from abundant precursors under mild conditions, facilitating a three-component coupling with SO₂ surrogates and amines to deliver sulfonamide products in excellent yields. rsc.org

For the this compound core, a significant future challenge would be the direct C-H functionalization of the cyclohexane ring. A novel catalytic system that could selectively activate a specific C-H bond on the 4-(propan-2-yl)cyclohexane scaffold and install the sulfonamide group directly would represent a major advance in synthetic efficiency, bypassing the need for pre-functionalized starting materials. acs.org Similarly, advanced rhodium-based catalysts offer pathways for the selective hydrogenation of functionalized aromatic rings to produce substituted cyclohexanes, which could be a key step in a sustainable route to the core structure. organic-chemistry.org

Exploration of Bioinspired Synthetic Pathways

Nature provides a rich blueprint for efficient and selective chemical synthesis. Bioinspired and biocatalytic approaches seek to emulate the elegance of biological processes, often using enzymes or biocompatible reagents under mild, aqueous conditions.

A prominent bioinspired strategy in sulfonamide synthesis is the use of amino acids as starting materials. researchgate.netnih.gov Amino acids are readily available, chiral, and align with green chemistry principles. Their use as precursors offers a versatile platform for creating structurally diverse sulfonamides with tailored properties under mild reaction conditions. researchgate.netnih.gov While the 4-(propan-2-yl)cyclohexane moiety is not directly derived from a standard amino acid, the principle of using biocompatible building blocks is a key future direction.

Future research could focus on identifying or engineering enzymes (biocatalysis) that can perform sulfonation reactions or create the functionalized cyclohexane ring with high stereoselectivity. This could involve screening microbial enzymes for novel sulfotransferases or using directed evolution to tailor an enzyme for the specific synthesis of this compound. Such a pathway would be highly specific, produce minimal waste, and operate under environmentally benign conditions.

Development of Sustainable Synthesis Routes with Reduced Environmental Footprint

A sustainable route for this compound would prioritize starting materials derived from renewable, biomass-based sources rather than petrochemical feedstocks. mdpi.com For example, cyclohexene, which can be produced from biomass, can be converted to key intermediates through green oxidative processes. cardiff.ac.uknih.gov The synthesis would be designed to have a high atom economy, meaning that the maximum number of atoms from the reactants are incorporated into the final product.

One-pot reactions, where multiple transformations occur in a single reactor without isolating intermediates, are a cornerstone of sustainable synthesis. acs.org This approach drastically reduces solvent use, purification steps, and energy consumption. For this compound, a future sustainable route might involve a one-pot, copper-catalyzed process that starts from a renewable cyclohexane derivative, converts it to a sulfonyl chloride in situ, and immediately reacts it with an amine to form the final product, all in a single vessel. acs.org The use of photochemical methods, powered by renewable solar energy, further enhances the sustainability of such routes. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.